4-Bromophenoxyacetic acid
CAS No.: 1878-91-7
Cat. No.: VC21222937
Molecular Formula: C8H7BrO3
Molecular Weight: 231.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1878-91-7 |
---|---|
Molecular Formula | C8H7BrO3 |
Molecular Weight | 231.04 g/mol |
IUPAC Name | 2-(4-bromophenoxy)acetic acid |
Standard InChI | InChI=1S/C8H7BrO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) |
Standard InChI Key | SZEBGAQWWSUOHT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCC(=O)O)Br |
Canonical SMILES | C1=CC(=CC=C1OCC(=O)O)Br |
Introduction
Chemical Structure and Properties
4-Bromophenylacetic acid (C₈H₇BrO₂) is an organic compound with a molecular weight of 215.04 g/mol . It exists as a white solid with a honey-like odor and exhibits specific physical properties that make it valuable for various applications .
Physical Properties
The compound demonstrates consistent physical characteristics across multiple studies and sources. These properties are crucial for identification, purification, and application in various chemical processes.
The compound exhibits solubility in various organic solvents, including ethanol (soluble at 5%, producing a clear, colorless to light yellow solution) . Its solubility characteristics facilitate its use in various chemical reactions and synthesis pathways. The physical state at room temperature is typically described as a crystalline powder with a color ranging from almost white to light yellow-beige .
Structural Features
4-Bromophenylacetic acid features a phenyl ring with a bromine atom specifically positioned at the para (4-) position, with an acetic acid group attached directly to the ring . This structural arrangement contributes to its chemical reactivity and applications in various synthetic pathways. The bromine substituent affects the electronic properties of the molecule, influencing its reactivity in various chemical transformations .
Synthesis Methods
Multiple synthetic routes have been developed for preparing 4-Bromophenylacetic acid, each with distinct advantages depending on the starting materials available and the desired scale of production.
Electrophilic Aromatic Substitution
One of the traditional synthetic approaches involves electrophilic aromatic substitution of phenylacetic acid. This method was historically significant as one of the first laboratory preparations of the compound. The synthesis involves treating phenylacetic acid with bromine in the presence of mercuric oxide as a catalyst . This reaction produces a mixture of 2- and 4-bromophenylacetic acid isomers, requiring subsequent isolation of the desired 4-isomer through fractional crystallization . While effective, this method has been largely superseded by more selective and environmentally friendly approaches.
Cyanide-Based Synthesis
An alternative synthetic pathway involves a two-step process starting with 4-bromobenzyl bromide. The first step involves condensation with sodium cyanide in ethanol to form the corresponding nitrile intermediate . Subsequently, this nitrile undergoes hydrolysis with sodium hydroxide to yield 4-bromophenylacetic acid . This approach offers advantages in terms of regioselectivity, as it avoids the formation of isomeric mixtures that require separation.
Carbonylation of p-Bromotoluene
A more modern approach utilizes palladium-catalyzed carbonylation reactions. As detailed in synthetic protocols, p-bromotoluene (2.72 g) can be reacted with ethanol (46 mg) in the presence of di-tert-butyl peroxide (73 mg) and Pd(Xantphos)Cl₂ (3.8 mg) under 10 atm carbon monoxide pressure . The reaction proceeds at 120°C for 16 hours, resulting in ethyl p-bromophenylacetate with a yield of 73% . The ester is subsequently hydrolyzed using 6 N sodium hydroxide solution in 1,4-dioxane at 60°C for 2 hours, followed by acidification with 2 N hydrochloric acid to obtain 4-bromophenylacetic acid with a hydrolysis yield of 93% . This method represents a more modern approach with improved yields and selectivity.
Chemical Reactions and Derivatives
4-Bromophenylacetic acid serves as a versatile starting material for various chemical transformations, leading to a diverse array of derivatives with important applications.
Esterification Reactions
The carboxylic acid functionality readily undergoes Fischer esterification to form corresponding esters. Methyl 4-bromophenylacetate is synthesized by refluxing 4-bromophenylacetic acid with methanol in the presence of sulfuric acid as a catalyst . Similarly, the ethyl ester can be prepared using ethanol instead of methanol under analogous conditions . These esters serve as important intermediates in various synthetic pathways and have applications in pharmaceutical development .
Hydrazone Derivatives
A significant class of derivatives includes various hydrazones derived from 4-bromophenylacetic acid. The simple hydrazone, 2-(4-bromophenyl)acetohydrazide, is prepared by refluxing the methyl ester with hydrazine . This primary hydrazone serves as a precursor for further elaboration through condensation reactions with various aldehydes, forming more complex derivatives with a double bond at the second nitrogen position . The literature reports at least 19 distinct hydrazone derivatives, each with potentially unique properties and applications .
Conjugation Reactions
In biological systems, particularly in plant protoplasts, 4-bromophenylacetic acid undergoes conjugation with amino acids such as aspartic acid. This conjugation results in the formation of 4-bromophenylacetyl-L-aspartic acid, demonstrating the compound's ability to participate in biological transformations . This reactivity has implications for understanding the metabolism and biological activity of related compounds.
Formation of Bioactive Derivatives
4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further transformed into xenbucin . Both felbinac and xenbucin have established pharmacological activities, particularly as non-steroidal anti-inflammatory agents. This transformation pathway illustrates the compound's utility as a precursor in pharmaceutical synthesis.
Applications in Research and Industry
The versatility of 4-bromophenylacetic acid lends itself to numerous applications across various scientific and industrial domains.
Pharmaceutical Research and Development
4-Bromophenylacetic acid and its derivatives, particularly the ethyl ester, serve as important intermediates in pharmaceutical synthesis. Researchers frequently employ these compounds in the development of anti-inflammatory and analgesic agents . The presence of the bromine atom provides a reactive site for further functionalization through various metal-catalyzed coupling reactions, enabling the creation of more complex bioactive molecules.
Recent research highlights the compound's involvement in creating platinum(IV) complexes with remarkable cytotoxic properties. A series of platinum(IV) complexes incorporating various halogenated phenylacetic acid derivatives, including 4-bromophenylacetic acid, demonstrated significant cytotoxic activity against a panel of cancer cell lines . Notably, complexes containing 4-bromophenylacetic acid ligands exhibited potent activity with an average GI₅₀ value of 20 nM across various cancer cell lines tested . In the Du145 prostate cancer cell line, one complex displayed a GI₅₀ value of just 0.7 nM, making it 1700-fold more potent than cisplatin (1200 nM) . These findings underscore the potential of 4-bromophenylacetic acid derivatives in developing novel anticancer therapies.
Organic Synthesis Applications
In analytical chemistry, 4-bromophenylacetic acid and its esters serve as standards in chromatographic techniques . Their well-defined chemical properties make them valuable reference compounds for identifying and quantifying related structures in complex mixtures. This application highlights the compound's utility beyond its role as a synthetic intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume